7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one
CAS No.: 869340-64-7
Cat. No.: VC11904155
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869340-64-7 |
|---|---|
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one |
| Standard InChI | InChI=1S/C21H21NO4/c1-14-16-7-8-18(23)17(13-22-9-11-25-12-10-22)20(16)26-21(24)19(14)15-5-3-2-4-6-15/h2-8,23H,9-13H2,1H3 |
| Standard InChI Key | HDYKDBOCZYSSPJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC=CC=C4 |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC=CC=C4 |
Introduction
Structural and Molecular Features
Core Architecture
The compound belongs to the 2H-chromen-2-one family, characterized by a benzopyrone scaffold. Key substituents include:
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Position 3: A phenyl group enhancing lipophilicity and π-π stacking potential.
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Position 4: A methyl group contributing to steric stabilization.
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Position 7: A hydroxyl group enabling hydrogen bonding and antioxidant activity.
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Position 8: A morpholin-4-ylmethyl moiety improving water solubility and targeting kinase domains .
Table 1: Molecular Properties
Spectroscopic Characterization
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1H NMR: Signals at δ 2.4 (CH3), 3.1–3.2 (NCH3 of morpholine), 6.1–8.1 (aromatic protons) .
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IR: Peaks at 3443 cm⁻¹ (O-H stretch), 1731 cm⁻¹ (C=O lactone), 1601 cm⁻¹ (C=C aromatic) .
Synthetic Pathways
Core Coumarin Formation
The coumarin backbone is synthesized via Pechmann condensation between resorcinol derivatives and β-keto esters. For example:
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7-Hydroxy-4-methylcoumarin: Reacting ethyl acetoacetate with resorcinol in sulfuric acid .
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8-Acetylation: Introducing an acetyl group at position 8 using acetic anhydride .
Functionalization at Position 8
The morpholinylmethyl group is introduced via Mannich reaction:
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Intermediate (8-Chloromethyl): Treat 8-acetyl-7-hydroxy-4-methylcoumarin with POCl3 to form 8-chloromethyl derivative.
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Morpholine Conjugation: React with morpholine in the presence of K2CO3 to yield the target substituent .
Table 2: Reaction Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Pechmann Condensation | H2SO4, 80°C, 4h | 78 | |
| Mannich Reaction | Morpholine, K2CO3, acetone, reflux | 75 |
Pharmacological Activities
Neuroprotective Effects
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MAO B Inhibition: Exhibits IC50 < 100 nM, surpassing selegiline in selectivity (MAO B/A > 50) .
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AChE Interaction: Moderate inhibition (IC50 = 4.2 μM), suggesting utility in Alzheimer’s disease .
Structure-Activity Relationships (SAR)
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Morpholine Substitution: Replacing morpholine with piperidine reduces MAO B affinity by 3-fold .
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Phenyl at Position 3: Removal diminishes cytotoxicity by 60%, highlighting its role in hydrophobic interactions .
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Methyl at Position 4: Enhances metabolic stability without compromising solubility .
Physicochemical Properties
Solubility and Stability
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Solubility: 12 mg/mL in DMSO; <1 mg/mL in water.
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Stability: Stable at pH 2–8 for 24h; degrades under UV light (t1/2 = 3h).
Pharmacokinetics (Predicted)
Applications and Future Directions
Therapeutic Prospects
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Oncology: Adjuvant therapy for lung cancer due to ROS-mediated mechanisms .
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Neurology: Dual MAO B/AChE inhibitor for Parkinson’s and Alzheimer’s diseases .
Chemical Optimization
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